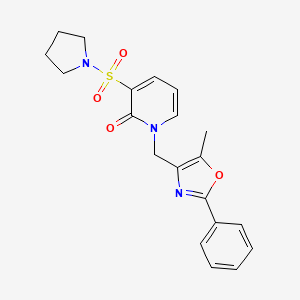![molecular formula C25H23BrN2OS B2873368 N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide CAS No. 532970-01-7](/img/structure/B2873368.png)
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide” is a complex organic molecule. It is a derivative of indole, a heterocyclic compound that is a key component in many biologically active compounds . The compound also contains a bromophenyl group, a sulfanyl group, and a benzamide group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between indole derivatives and other organic molecules. For example, a related compound was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent . The exact synthesis process for “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions involving “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide” would depend on the specific conditions and reactants present. Indole derivatives are known to undergo a variety of reactions, including electrophilic substitution due to the presence of π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, solubility, melting point, and boiling point, would be determined by experimental measurements and computational predictions .科学的研究の応用
Anti-Inflammatory Agents
F0554-0058: could serve as a lead compound in the development of new anti-inflammatory agents. Its structure suggests potential for cyclooxygenase-2 (COX-2) inhibition, which is a common target for anti-inflammatory drugs . This application is particularly relevant in the search for treatments for chronic inflammatory diseases such as arthritis.
Neuroprotective Effects
The compound’s ability to interact with the central nervous system neurotransmitters indicates that it may have neuroprotective effects. This could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s, where neuroinflammation and synaptic dysfunction play a role .
Antifungal Activity
Derivatives of F0554-0058 containing the 1,2,4-triazole moiety have shown moderate antifungal activity . This suggests its use in developing new antifungal agents, which could be significant given the rising resistance to existing antifungal drugs.
Drug Design and Discovery
The compound’s structure allows for the creation of various hybrids, which can be used as intermediates in drug design and discovery. Its versatility in forming bonds with other pharmacophores makes it a valuable scaffold for medicinal chemistry .
Synthesis of Hybrid Molecules
F0554-0058: can be used to synthesize hybrid molecules that combine the properties of cinnamic acid and amino acids. These hybrids could exhibit enhanced biological activities, such as improved anti-inflammatory properties .
Pharmacokinetic Properties
The compound has favorable pharmacokinetic properties, including oral bioavailability according to Lipinski’s rule of five. This makes it a promising candidate for further development into orally administered drugs .
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific targets of this compound would need to be identified through further experimental studies.
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification . The specific mode of action of this compound would depend on its particular target(s).
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives are known to impact a wide range of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its particular target(s) and mode of action.
将来の方向性
特性
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXUNCOWZTOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)
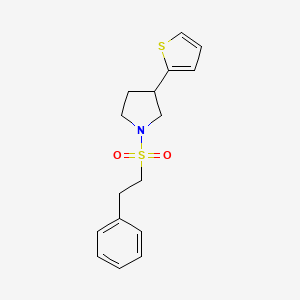

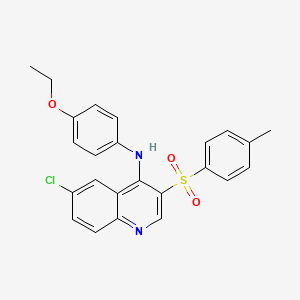
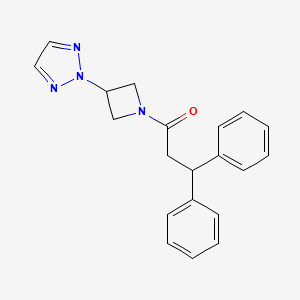
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)

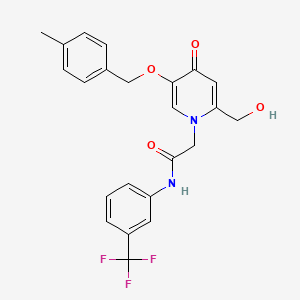

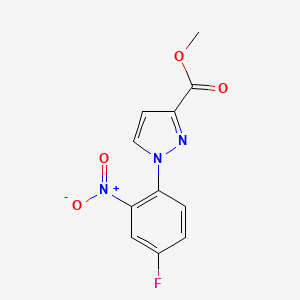

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)
